1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea: Molecular Structure, Conformation, and Applications in Advanced Drug Design
1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea: Molecular Structure, Conformation, and Applications in Advanced Drug Design
Executive Summary
1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea (CAS: 72877-98-6) is a highly versatile, symmetrical urea derivative characterized by a rigid central pharmacophore flanked by flexible, hydrophilic polyether arms[1],[2]. In modern medicinal chemistry and drug development, this structural motif has emerged as a critical tool for overcoming the poor aqueous solubility and rapid metabolic degradation of highly lipophilic drug candidates. By acting as an advanced hydrophilic linker or a core structural modifier, it dramatically enhances the pharmacokinetic profiles of targeted therapeutics, most notably in the development of soluble epoxide hydrolase (sEH) inhibitors[3],[4].
This whitepaper provides an in-depth analysis of the molecule’s conformational dynamics, physicochemical properties, and field-proven experimental workflows for its synthesis and characterization.
Molecular Architecture and Conformational Dynamics
The unique physicochemical behavior of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea is dictated by the interplay between its rigid core and flexible appendages.
The Urea Core: Planarity and Resonance
The central N,N'-disubstituted urea moiety (NH-CO-NH) governs the molecule's central geometry. Due to the delocalization of the nitrogen lone pairs into the carbonyl
The Diethylene Glycol (DEG) Arms: The Gauche Effect
The 2-(2-hydroxyethoxy)ethyl substituents function as miniature polyethylene glycol (PEG) chains. Their 3D conformation is heavily influenced by the stereoelectronic phenomenon known as the gauche effect . While steric factors typically drive alkane chains into an anti conformation, the O-C-C-O linkages in the DEG arms strongly prefer a gauche conformation. This is caused by hyperconjugation—the donation of electron density from the
Hydrogen Bonding Network
The molecule is a highly active participant in hydrogen bonding, possessing 4 hydrogen bond donors (2 NH, 2 OH) and 5 hydrogen bond acceptors (2 ether O, 2 alcohol O, 1 carbonyl O)[2]. This extensive solvation capacity is the mechanistic basis for its ability to dramatically improve the aqueous solubility of conjugated hydrophobic drug molecules[3].
Figure 1: Conformational dynamics and hydrogen bonding network in aqueous media.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the molecule, which are essential for computational modeling and formulation development.
| Property | Value | Source |
| IUPAC Name | 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea | [1] |
| CAS Number | 72877-98-6 | [1],[2] |
| Molecular Formula | C9H20N2O5 | [1],[2] |
| Molecular Weight | 236.27 g/mol | [2] |
| Monoisotopic Mass | 236.1372 Da | [2] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| InChIKey | NTVMILOZMRGPCB-UHFFFAOYSA-N | [1],[2] |
Applications in Pharmacology and Drug Development
Enhancing Pharmacokinetics of sEH Inhibitors
Soluble epoxide hydrolase (sEH) inhibitors are highly promising therapeutics for treating hypertension, vascular inflammation, and pain. However, early-generation candidates (such as adamantyl ureas) suffered from severe limitations: extreme hydrophobicity, poor water solubility, and low oral bioavailability.
By functionalizing the hydrophobic urea pharmacophore with polar DEG groups—effectively creating 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea derivatives—researchers achieved a paradigm shift. The incorporation of the DEG arms resulted in a dramatic improvement in aqueous solubility and a >2.5-fold increase in metabolic stability[3]. Mechanistically, the hydrophilic DEG arms create a protective solvation shell that shields the hydrophobic core from rapid cytochrome P450-mediated oxidative metabolism, all without compromising the critical hydrogen-bonding interactions required to anchor the urea core within the sEH active site[4].
Experimental Workflows
Protocol 1: Synthesis of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea
Causality & Rationale: Carbonyldiimidazole (CDI) is selected as the carbonyl source over highly toxic alternatives like phosgene. CDI ensures a smooth nucleophilic acyl substitution while generating imidazole as a benign, water-soluble byproduct. This allows for a self-validating, chromatography-free aqueous workup.
Step-by-Step Methodology:
-
Activation: Under an inert nitrogen atmosphere, dissolve 1.0 equivalent of Carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) and cool the reaction vessel to 0°C.
-
Nucleophilic Addition: Slowly add 2.1 equivalents of 2-(2-aminoethoxy)ethanol[5] dropwise to the stirring solution. The low temperature controls the exotherm and prevents the formation of unwanted side products.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12 hours to ensure the intermediate acyl imidazole fully reacts with the second equivalent of the amine.
-
Self-Validation (Reaction Monitoring): Spot the reaction mixture on a silica TLC plate and stain with ninhydrin. The complete disappearance of the primary amine spot (which would turn purple/pink) validates that the reaction has reached completion.
-
Workup & Purification: Evaporate the THF in vacuo. Redissolve the crude residue in a minimal volume of deionized water and pass it through a strong cation-exchange resin column. The basic imidazole byproduct will be retained on the column, while the neutral urea product elutes. Lyophilize the aqueous eluent to yield the highly pure target compound.
Figure 2: Step-by-step synthetic workflow for 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea using CDI.
Protocol 2: Conformational Analysis via Variable Temperature (VT) NMR
Causality & Rationale: To definitively determine whether the molecule adopts an extended conformation (intermolecular H-bonding with solvent) or a folded conformation (intramolecular H-bonding between the urea NH and ether oxygens), VT
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 5 mM solution of the synthesized urea in DMSO-
. Ensure the sample is fully anhydrous to prevent rapid proton exchange with water, which would broaden the NH signals. -
Data Acquisition: Acquire a series of high-resolution
H NMR spectra at 5 K intervals, ranging from 298 K to 348 K. -
Data Analysis: Extract the chemical shift (
, in ppm) of the urea NH protons at each temperature point. Plot against temperature ( , in Kelvin) and perform a linear regression to find the slope. -
Self-Validation (Interpretation): Calculate the temperature coefficient (
).-
A value more negative than -4.5 ppb/K confirms that the NH protons are exposed and engaged in intermolecular hydrogen bonding with the solvent (extended conformation).
-
A value less negative than -4.5 ppb/K (e.g., -2.0 ppb/K) validates that the NH protons are shielded from the solvent, indicating stable intramolecular hydrogen bonding (folded conformation).
-
References
1.[3] Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase - PMC. nih.gov. 2.[4] 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC. nih.gov. 3.[1] 1,3-Bis(2-(2-hydroxyethoxy)ethyl)urea - Sigma-Aldrich. sigmaaldrich.com. 4.[2] 72877-98-6 (C9H20N2O5) - PubChemLite. uni.lu. 5.[5] 2-(2-Aminoethoxy)Ethanol ADEG, Technical Grade, Liquid, Bulk - Univar Solutions. univarsolutions.com.
Sources
- 1. 1,3-Bis(2-(2-hydroxyethoxy)ethyl)urea | 72877-98-6 [sigmaaldrich.com]
- 2. PubChemLite - 72877-98-6 (C9H20N2O5) [pubchemlite.lcsb.uni.lu]
- 3. Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. univarsolutions.com [univarsolutions.com]
